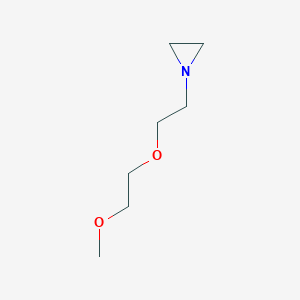

1-(2-(2-Methoxyethoxy)ethyl)aziridine

Description

Structure

3D Structure

Properties

CAS No. |

441353-91-9 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]aziridine |

InChI |

InChI=1S/C7H15NO2/c1-9-6-7-10-5-4-8-2-3-8/h2-7H2,1H3 |

InChI Key |

MRKVXSYRXHPNAY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCN1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 2 Methoxyethoxy Ethyl Aziridine Monomer

Stereochemical Control in Aziridine (B145994) Synthesis

The synthesis of specific stereoisomers of 1-(2-(2-methoxyethoxy)ethyl)aziridine requires precise control over the formation of the chiral centers in the aziridine ring. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure aziridines, which are valuable building blocks in medicinal chemistry and materials science. Key strategies for achieving stereochemical control include the use of chiral auxiliaries, synthesis from chiral pool precursors like amino acids, and catalytic asymmetric aziridination. These methods aim to produce chiral aziridines with high diastereoselectivity and enantioselectivity.

One prominent strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov For instance, N-tert-butanesulfinamide can be reacted with aldehydes to form chiral N-tert-butanesulfinyl imines. The subsequent reaction of these chiral imines with nucleophiles, such as the ylides derived from trimethylsulfonium (B1222738) iodide, can afford highly substituted chiral aziridines with excellent diastereomeric excess (d.e.). nih.gov The sulfinyl group directs the approach of the nucleophile and is subsequently removed under mild conditions to yield the final chiral aziridine.

Another powerful approach is the synthesis from enantiomerically pure precursors, often derived from the chiral pool. Amino acids and their corresponding amino alcohols are common starting materials. nih.gov For example, a chiral β-amino alcohol can undergo intramolecular cyclization to form a chiral aziridine. This transformation, often a modification of the Wenker synthesis, involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group. The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the final aziridine ring.

Catalytic asymmetric aziridination represents a highly efficient and atom-economical method for synthesizing chiral aziridines. This can involve the reaction of imines with diazo compounds in the presence of a chiral Lewis acid catalyst. msu.edu For instance, catalysts derived from VAPOL or VANOL ligands with triphenyl borate (B1201080) have been shown to be effective for the reaction of N-benzhydryl imines with ethyl diazoacetate, producing cis-3-substituted aziridine-2-carboxylates in high yields and enantioselectivities. msu.edu Similarly, cobalt-based catalytic systems have been developed for the asymmetric aziridination of alkenes using sulfonyl azides as the nitrene source, yielding N-sulfonylated aziridines with excellent enantioselectivity. rsc.org These catalytic methods offer a direct route to chiral aziridines from simple, achiral starting materials.

The following table summarizes representative results for stereoselective aziridination reactions applicable to the synthesis of N-alkylated aziridines, demonstrating the high levels of stereocontrol achievable with different methods.

| Method | Substrate | Catalyst/Auxiliary | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield (%) |

| Chiral Auxiliary | N-tert-butylsulfinylketimine | Trimethylsulfonium iodide | > 90% | - | up to 78% |

| Catalytic Asymmetric | N-Benzhydryl imine + Ethyl diazoacetate | VAPOL-Boron Catalyst | - | up to 99% | up to 95% |

| Catalytic Asymmetric | Styrene (B11656) + TcesN₃ | Co(II)-Complex | - | up to 99% | up to 98% |

This table presents data from analogous systems to illustrate the potential effectiveness of these methods for the synthesis of the target compound.

Mechanistic Investigations of 1 2 2 Methoxyethoxy Ethyl Aziridine Ring Opening Reactions

Pathways of Aziridine (B145994) Ring Cleavage

The cleavage of the aziridine ring can be initiated by either nucleophilic or electrophilic attack. The high ring strain energy, approximately 27 kcal/mol, is a primary driving force for these reactions. clockss.orgacs.org

In nucleophilic ring-opening reactions, a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. wikipedia.orgfrontiersin.org For non-activated aziridines, such as those with N-alkyl substituents, the ring is relatively stable and less reactive towards nucleophiles. clockss.orgkoreascience.or.kr Activation is often required, typically through protonation or the formation of a Lewis acid adduct, which generates a more reactive aziridinium (B1262131) ion. clockss.orgnih.gov

The reaction of 1-(2-(2-Methoxyethoxy)ethyl)aziridine with a nucleophile would likely proceed through an S_N2 mechanism. The nucleophile attacks one of the ring carbons, causing an inversion of stereochemistry at that center. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, for 2-substituted aziridines, nucleophilic attack preferentially occurs at the less substituted carbon (C3). frontiersin.orgnih.gov However, the nature of the substituents on the ring and the nucleophile itself can alter this preference. mdpi.comfrontiersin.org For instance, the presence of an electron-withdrawing group on the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack. clockss.orgmdpi.com

A variety of nucleophiles can be employed in these reactions, including heteroatomic nucleophiles like amines, alcohols, and thiols, as well as carbon-based nucleophiles such as organometallic reagents. wikipedia.orgacs.org The efficiency and outcome of the reaction are heavily dependent on the specific combination of the aziridine, nucleophile, and reaction conditions. mdpi.com

Electrophilic attack on the nitrogen atom of the aziridine ring can also initiate ring-opening. This typically involves the formation of an aziridinium ion, which is then susceptible to nucleophilic attack. frontiersin.orgnih.gov For non-activated aziridines like this compound, activation by an electrophile is a key step to facilitate ring cleavage. nih.gov Common electrophiles include protons (from acids), Lewis acids, and alkylating agents. wikipedia.orgnih.gov

Once the aziridinium ion is formed, a nucleophile can attack either of the ring carbons. The regioselectivity of this step is a critical aspect of the reaction. The attack can occur at the more substituted carbon (C2) or the less substituted carbon (C3), and the outcome is governed by a combination of steric hindrance and the electronic stabilization of the developing positive charge in the transition state. frontiersin.org In some cases, the counter-ion of the electrophile can act as the nucleophile. nih.gov

Regioselectivity and Stereoselectivity of Ring-Opening Reactions

The regioselectivity of aziridine ring-opening is a well-studied area and is dependent on the substituents on the aziridine ring, the nature of the electrophile and nucleophile, and the reaction conditions. frontiersin.orgrsc.org

For non-activated 2-substituted aziridines, the ring-opening generally proceeds via an aziridinium ion intermediate. rsc.org The subsequent nucleophilic attack can lead to two different regioisomers. The factors governing this selectivity are complex and can be subtle. For example, studies have shown that the functional group on an alkyl substituent at the C2 position of the aziridine can direct the regioselectivity of the ring-opening. frontiersin.orgnih.gov In one instance, a γ-keto group on the C2 substituent directed the nucleophilic attack to the C2 position, while a γ-silylated hydroxy group on the same carbon led to attack at the unsubstituted C3 position. frontiersin.orgnih.gov

The stereoselectivity of these reactions is also a key feature. Nucleophilic ring-opening of aziridines typically proceeds with inversion of configuration at the carbon atom that is attacked, consistent with an S_N2 mechanism. acs.orgacs.org This stereospecificity is highly valuable in asymmetric synthesis, allowing for the creation of chiral β-functionalized amines from enantiopure aziridines. acs.orgnih.gov

Influence of N-Substituents on Aziridine Ring Stability and Reactivity

The substituent on the nitrogen atom of the aziridine ring plays a crucial role in determining its stability and reactivity. researchgate.netkoreascience.or.kr N-substituents can be broadly categorized as activating or non-activating.

Activating groups: Electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen atom activate the aziridine ring towards nucleophilic attack. clockss.orgkoreascience.or.kr These groups increase the electrophilicity of the ring carbons and stabilize the negative charge that develops on the nitrogen atom in the transition state. clockss.org

Non-activating groups: Electron-donating groups, such as the 2-(2-methoxyethoxy)ethyl group in the title compound, are considered non-activating. Aziridines with these substituents are generally more stable and less reactive towards nucleophiles. clockss.orgkoreascience.or.kr Their ring-opening reactions often require activation by an acid or an electrophile to form a more reactive aziridinium ion. koreascience.or.krnih.gov

Computational studies have quantified the effect of N-substituents on the N-inversion energy barrier. Alkyl groups, like the one in this compound, result in a relatively high inversion barrier compared to N-acyl or N-sulfonyl groups. koreascience.or.krkoreascience.kr This indicates a more stable pyramidal geometry at the nitrogen atom. The reactivity towards nucleophilic ring-opening is also significantly influenced by the N-substituent, with N-acyl and N-sulfonyl aziridines being much more reactive than N-alkyl aziridines. koreascience.or.krkoreascience.kr

Computational Chemistry Approaches to Ring-Opening Kinetics and Thermodynamics

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the mechanisms, kinetics, and thermodynamics of aziridine ring-opening reactions. acs.orgresearchgate.net These studies provide detailed insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.

DFT calculations can be used to model the entire catalytic cycle of a reaction, including the elementary steps of oxidative addition, transmetalation, and reductive elimination in metal-catalyzed ring-openings. acs.org Such studies have been instrumental in rationalizing the observed regioselectivity and stereospecificity by analyzing the transition state structures and the non-covalent interactions between the catalyst, substrate, and reagents. acs.org For instance, computational results have shown that the ring-opening step is often the regioselectivity- and stereospecificity-determining step in the catalytic cycle. acs.org

Furthermore, computational methods can predict the influence of substituents on the reactivity and stability of the aziridine ring. koreascience.or.krkoreascience.kr For example, calculations of N-inversion energy barriers for various N-substituted aziridines have provided a quantitative measure of the electronic effects of these substituents. koreascience.or.krkoreascience.kr The activation strain model combined with energy decomposition analysis has been used to quantitatively rationalize the factors controlling regioselectivity and the impact of substituents on reactivity. researchgate.net These theoretical approaches complement experimental findings and provide a deeper understanding of the fundamental principles governing aziridine chemistry.

Interactive Data Tables

Table 1: Calculated N-Inversion Energies for Various N-Substituted Aziridines. Data sourced from computational studies. koreascience.or.krkoreascience.kr

| N-Substituent | Inversion Energy (kcal/mol) |

| -CH(Me)Ph | 17.06 |

| -Me | 16.97 |

| -Bn | 16.70 |

| -H | 16.64 |

| -SO₂Ph | 12.18 |

| -Ph | 8.91 |

| -COPh | 5.75 |

| -CO₂Me | 5.48 |

Table 2: Regioselectivity of Nucleophilic Ring-Opening of a 2-Substituted Aziridine with Different Functional Groups on the Substituent. Illustrative examples based on experimental findings. frontiersin.orgnih.gov

| Functional Group on C2-Substituent | Nucleophile | Predominant Site of Attack |

| γ-Ketone | H₂O/CF₃CO₂H | C2 |

| γ-Silylated Hydroxy | Acetate/Acetic Acid | C3 |

Polymerization of 1 2 2 Methoxyethoxy Ethyl Aziridine

Cationic Ring-Opening Polymerization (CROP) of N-Alkyl Aziridines

Cationic ring-opening polymerization is the most common method for polymerizing N-alkyl aziridines. researchgate.net This process involves the opening of the strained three-membered aziridine (B145994) ring by a cationic initiator, leading to the formation of a polymer chain.

Initiation Systems and Mechanisms (e.g., Brønsted and Lewis Acids)

The initiation of CROP of N-alkyl aziridines can be achieved using various electrophilic species, including Brønsted and Lewis acids. mdpi.com

Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoromethanesulfonic acid (HOSO₂CF₃) can initiate the polymerization by protonating the nitrogen atom of the aziridine ring. mdpi.com This protonation makes the ring more susceptible to nucleophilic attack by another monomer molecule, thus starting the polymerization process.

Lewis Acids: Lewis acids, such as scandium triflate (Sc(OTf)₃), can also initiate the polymerization. rsc.org The Lewis acid coordinates to the nitrogen atom, activating the ring for nucleophilic attack. This method can offer better control over the polymerization process. rsc.org

The initiation mechanism involves the formation of an aziridinium (B1262131) cation, which is the active species that propagates the polymer chain.

Propagation Pathways and Chain Growth Control

Once initiated, the aziridinium cation at the end of the growing polymer chain is attacked by the nitrogen of an incoming monomer molecule. This nucleophilic attack opens the ring and regenerates the active aziridinium species at the new chain end, allowing the polymer to grow.

However, controlling the chain growth in CROP of N-alkyl aziridines is challenging. Chain transfer and termination reactions are common, often leading to polymers with broad molecular weight distributions. acs.org These side reactions can occur through various mechanisms, including proton transfer from the growing chain to a monomer or another polymer chain.

Formation of Branched Poly(ethylene imine) Derivatives

A key characteristic of the CROP of N-substituted aziridines is the formation of branched polymers. wikipedia.orgresearchgate.net Branching occurs when the nitrogen atoms within the growing polymer chain, which are secondary or tertiary amines, act as nucleophiles and attack the aziridinium cation at the end of another growing chain. researchgate.net This leads to the formation of a highly branched structure with primary, secondary, and tertiary amine groups. wikipedia.org The degree of branching can be influenced by the reaction conditions. wikipedia.org The synthesis of branched poly(ethylene imine) (b-PEI) is often achieved through the ring-opening polymerization of aziridine. researchgate.netresearchgate.net

Kinetic Studies of Cationic Polymerization

Kinetic studies of the cationic polymerization of related monomers, such as 2-oxazolines, have provided insights into the polymerization process. For instance, studies on 2-ethyl-2-oxazoline (B78409) have shown that the polymerization follows first-order kinetics with respect to the monomer concentration, indicating a constant number of propagating species. nih.govresearchgate.net The rate of polymerization can be influenced by factors such as the initiator used, temperature, and solvent. nih.gov For example, the propagation rate constant for the polymerization of 2-methoxycarboxyethyl-2-oxazoline was found to be higher than that of 2-methyl-2-oxazoline (B73545) and 2-ethyl-2-oxazoline. rsc.org

Considerations for Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of N-alkyl aziridines is generally not feasible due to the low acidity of the N-H proton and the poor leaving group ability of the amide anion. However, AROP can be achieved by activating the aziridine ring.

Role of N-Activation for Controlled AROP (e.g., N-Sulfonyl, N-Carbonyl Aziridines)

To facilitate AROP, the nitrogen atom of the aziridine ring must be substituted with an electron-withdrawing group, such as a sulfonyl or carbonyl group. researchgate.net This activation serves two main purposes: it increases the acidity of the protons on the carbon atoms of the ring, making them more susceptible to deprotonation by a strong base, and it stabilizes the resulting anion.

N-Sulfonyl Aziridines: N-sulfonylated aziridines are effective monomers for living anionic polymerization. acs.org The electron-withdrawing sulfonyl group activates the ring sufficiently for polymerization to be initiated by nucleophiles like sulfonylamides. acs.org This approach allows for the synthesis of well-defined linear polyamines with controlled molecular weights and narrow dispersities. acs.org The N-sulfonyl groups can later be removed to yield the final polyamine.

N-Carbonyl Aziridines: Similarly, N-carbonyl groups, such as a Boc group, can activate the aziridine ring for AROP. researchgate.net The deprotection of the resulting poly(N-Boc-aziridine) can yield linear polyethyleneimine. researchgate.net

The use of these activating groups allows for a more controlled polymerization process compared to CROP, enabling the synthesis of linear and well-defined polymer architectures. acs.org

Challenges for Non-Activated N-Alkyl Aziridines in Direct Anionic Polymerization

Direct anionic polymerization of non-activated N-alkyl aziridines, such as 1-(2-(2-methoxyethoxy)ethyl)aziridine, is generally not feasible. rsc.orguni-mainz.de This is in stark contrast to epoxides, their oxygen-containing analogs, which readily undergo anionic ring-opening polymerization (AROP). uni-mainz.deacs.org The primary challenges are twofold:

Lack of Acidity: The proton on the nitrogen of an unsubstituted aziridine is acidic and must be replaced by a protecting group to enable anionic polymerization. rsc.org However, in N-alkyl aziridines, the nitrogen atom is part of a tertiary amine, which is not acidic enough to be deprotonated by common anionic initiators.

Low Nucleophilicity of the Propagating Species: Even if an anionic initiation were to occur, the resulting propagating species, an aza-anion, would be a highly unstable and strongly basic amide anion. This species is not nucleophilic enough to attack another neutral, non-activated aziridine monomer to sustain the polymerization process.

Historically, aziridines were known to polymerize exclusively through a cationic mechanism, which typically results in hyperbranched polymers. acs.orgdigitellinc.com The development of anionic polymerization for aziridines required the introduction of an activating group on the nitrogen atom. rsc.orguni-mainz.de

Potential for Activated Derivatives of this compound in AROP

To overcome the challenges of direct anionic polymerization, aziridines must be "activated" by substituting the nitrogen atom with an electron-withdrawing group. rsc.orgnih.gov This activation serves two main purposes: it increases the acidity of the protons on the carbon atoms of the aziridine ring, making it more susceptible to nucleophilic attack, and it stabilizes the resulting aza-anion of the propagating chain. rsc.org

The most common activating groups are sulfonyl groups, such as tosyl or mesyl groups. nih.govmdpi.com The anionic ring-opening polymerization (AROP) of N-sulfonylaziridines has been successfully employed to produce linear poly(N-sulfonylaziridine)s. digitellinc.comnih.gov These polymers can then, in principle, be deprotected to yield linear polyethyleneimine (lPEI), although this step often requires harsh conditions. acs.orgmdpi.com

Another class of activating groups that has shown promise are carbonyl groups, such as the tert-butyloxycarbonyl (BOC) group. nih.govmdpi.com The AROP of tert-butyl aziridine-1-carboxylate (BocAz) has been demonstrated, yielding linear poly(BocAz) which can be deprotected under acidic conditions to form lPEI. nih.gov

For a monomer like this compound, it is conceivable that it could be converted into an activated derivative suitable for AROP. This would involve a synthetic modification to introduce an electron-withdrawing group, such as a sulfonyl or a carbonyl group, onto the aziridine nitrogen. The resulting activated monomer could then potentially undergo living anionic polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

Table 1: Examples of Activating Groups for Anionic Polymerization of Aziridines

| Activating Group | Example Monomer | Resulting Polymer | Deprotection Conditions | Reference |

| Sulfonyl (e.g., Tosyl) | N-tosylaziridine | Poly(N-tosylaziridine) | Harsh (e.g., strong reducing agents) | mdpi.comnih.gov |

| Carbonyl (e.g., BOC) | tert-butyl aziridine-1-carboxylate (BocAz) | Poly(BocAz) | Mild (e.g., trifluoroacetic acid) | nih.govmdpi.com |

Other Polymerization Modalities for Aziridine-Containing Monomers

Besides cationic and anionic polymerization, other methods have been explored for the polymerization of aziridine-containing monomers.

Radical ring-opening polymerization (RROP) is another potential pathway for the polymerization of aziridines. In this process, a radical initiator generates a radical species that attacks the aziridine ring, leading to its opening and the formation of a new radical that can propagate the polymerization.

Studies have shown that the feasibility of ring-opening for aziridine radical cations depends on the substitution pattern. For instance, when an N-alkyl aziridine is oxidized, it can lead to spontaneous ring-opening, forming an azomethine ylide radical cation. nih.gov More directly, aziridine N-carbonyl radicals, generated from S-oxalyl xanthates, have been shown to undergo ring-opening to produce 2-isocyanato radicals. rsc.org While the bulk radical polymerization of bis(aziridine) with elemental sulfur has been reported to produce cross-linked polysulfides, more recent work has shown that a step-growth polymerization of bis(N-sulfonyl/carbonyl) aziridines with elemental sulfur can yield linear polysulfides. chemistryviews.org

The applicability of RROP to a monomer like this compound would likely require its conversion to a derivative that can readily form a radical on the nitrogen or an adjacent atom, which can then induce ring-opening.

Zwitterionic polymerization is a type of ring-opening polymerization where the initiator is a neutral nucleophile. The attack of the nucleophile on the monomer creates a zwitterionic species containing both a cationic and an anionic center. acs.org Propagation can then proceed through the attack of the anionic chain end on another monomer molecule.

This method has been successfully applied to the synthesis of high molecular weight cyclic polymers from various heterocyclic monomers. acs.org For instance, N-heterocyclic carbenes (NHCs) have been used as potent nucleophilic initiators for the zwitterionic ring-opening polymerization (ZROP) of N-carboxyanhydrides to produce cyclic polypeptoids. acs.orgosti.gov The mechanism involves the formation of a zwitterionic propagating intermediate where the oppositely charged chain ends can eventually react with each other to form a cyclic polymer. osti.gov

While the zwitterionic polymerization of aziridines is less common than that of other heterocycles, it represents a potential route for the polymerization of activated aziridines. The success of this method would depend on the ability of the zwitterionic intermediate to propagate without undergoing premature termination or side reactions.

Macromolecular Architectures and Functionalization of Poly 1 2 2 Methoxyethoxy Ethyl Aziridine

Synthesis of Homopolymers and Copolymers

The synthesis of poly[1-(2-(2-methoxyethoxy)ethyl)aziridine] can be controlled to produce a variety of polymer architectures, including linear chains, block copolymers, and more complex structures like graft and star-shaped polymers.

Controlled Synthesis of Linear Poly(aziridine) Chains

The controlled synthesis of linear poly[this compound] is primarily achieved through living cationic ring-opening polymerization (CROP). wikipedia.orgrsc.org This method allows for the production of polymers with well-defined molecular weights and low polydispersity. acs.org The polymerization is typically initiated by electrophilic species that activate the aziridine (B145994) monomer for nucleophilic attack by another monomer molecule. researchgate.net

The mechanism of CROP of N-substituted aziridines involves an initiation step, followed by propagation where the aziridinium (B1262131) cation at the growing chain end is attacked by the incoming monomer. rsc.org However, a critical challenge in the CROP of N-substituted aziridines is the potential for termination reactions. These occur when the tertiary amine groups within the polymer chain act as nucleophiles, attacking the active aziridinium moieties and forming unreactive quaternary ammonium (B1175870) salts, which halts chain growth. rsc.org

Various initiators have been explored to control the polymerization process. While traditional initiators like alkyl and arylsulfonic acid esters have been used, they are often sensitive to moisture, which can lead to uncontrolled polymerization. google.com More robust initiator systems, such as those based on non-nucleophilic anions like fluoroborate, sulfonate, and perchlorate, have been developed to mitigate these issues. google.com The choice of initiator is crucial as it influences the rate of initiation relative to propagation, which is a key factor in achieving a narrow molecular weight distribution. cmu.edu

Below is an interactive table summarizing common initiators used in the polymerization of aziridines.

| Initiator Type | Examples | Key Characteristics |

| Alkyl/Arylsulfonic Acid Esters | Tosyl chloride (TsCl) | Prone to hydrolysis, can lead to rapid, uncontrolled polymerization. google.comcmu.edu |

| Systems with Non-nucleophilic Anions | Fluoroborate, Sulfonate, Perchlorate salts | More stable and provide better control over the polymerization process. google.com |

| Rare-earth Metal Triflates | Scandium triflate (Sc(OTf)₃) | Exhibit high catalytic efficiency for cationic ring-opening polymerization. rsc.org |

| Photo-organocatalysts | Tris(p-methoxyphenyl)phosphine | Enables visible light-controlled living cationic polymerization. researchgate.net |

Block Copolymerization with Other Monomers

Block copolymers incorporating poly[this compound] segments can be synthesized through sequential monomer addition in a living polymerization process. This allows for the creation of materials with distinct blocks that can phase-separate and self-assemble into various nanostructures.

For instance, block copolymers of poly[this compound] with polystyrene have been synthesized using techniques like sequential anionic polymerization and atom transfer radical polymerization (ATRP). mdpi.com ATRP is a versatile method that can be applied to a wide range of monomers, including methacrylates, and allows for the synthesis of well-defined block copolymers. mdpi.com

The synthesis of block copolymers is not limited to vinyl monomers. Organocatalytic sequential ring-opening polymerization has been employed to create block copolymers of N-sulfonyl aziridines with cyclic esters like ε-caprolactone and epoxides such as propylene (B89431) oxide. rsc.org This approach often involves the use of a (macro)initiator that first polymerizes one monomer, followed by the addition of the second monomer to grow the subsequent block. rsc.org

Graft and Star-Shaped Polymer Architectures

Beyond linear and block structures, more complex architectures such as graft and star-shaped polymers based on this compound can be synthesized. These architectures offer unique properties due to their branched nature.

Graft Copolymers consist of a main polymer backbone with side chains of a different polymer. cmu.edu They can be synthesized by "grafting from" or "grafting through" methods. In the "grafting from" approach, a macroinitiator with initiating sites along its backbone is used to grow the graft chains. cmu.edu For example, polyethylene-graft-poly(methyl methacrylate) has been prepared using ATRP from a polyethylene (B3416737) macroinitiator. cmu.edu The "grafting through" method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu

Star-shaped polymers feature multiple polymer arms radiating from a central core. rsc.orgrsc.orgnih.govnih.gov The synthesis of star-shaped poly(2-ethyl-2-oxazine) has been achieved using a calix researchgate.netarene core via a "grafting-onto" approach, where pre-synthesized polymer arms are attached to the core. researchgate.net Alternatively, a multifunctional initiator can be used to simultaneously grow multiple polymer arms, as demonstrated in the synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] via enzymatically assisted ATRP. rsc.orgnih.gov

Post-Polymerization Modification via Aziridine Ring Opening

The presence of pendant aziridine rings in poly[this compound] provides a versatile platform for post-polymerization modification. rsc.orgrsc.orgwiley-vch.de The high reactivity of the strained aziridine ring allows for a variety of chemical transformations, enabling the functionalization and crosslinking of the polymer. researchgate.netresearchgate.net

Reactions with Nucleophilic Reagents on Pendant Aziridine Rings

The aziridine ring is susceptible to ring-opening reactions with a wide range of nucleophiles. researchgate.netmdpi.comnih.gov This reactivity is often enhanced when the nitrogen atom of the aziridine is attached to an electron-withdrawing group. mdpi.com The ring-opening process typically involves the cleavage of one of the carbon-nitrogen bonds. researchgate.net

Polymers containing pendant aziridine groups can be modified by reacting them with various nucleophilic reagents. For example, the ring-opening of aziridine moieties in a copolymer with methanol (B129727) can be facilitated by a Lewis acid like boron trifluoride diethyl etherate, resulting in the extension of the polymer's side chains. rsc.org This reaction is confirmed by the appearance of an ether linkage in the polymer structure. rsc.org Other nucleophiles such as amines, thiols, and even carbanions can be employed to introduce a diverse range of functional groups onto the polymer backbone. researchgate.netmdpi.com

The table below provides examples of nucleophilic ring-opening reactions on aziridine-containing polymers.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Alcohols | Methanol (in presence of Lewis acid) | Ether |

| Thiols | Thioglycolic acid, Thiolactic acid | Thioether |

| Carboxylic Acids | Mercaptopropionic acid | Ester (after reaction with carboxyl group) |

| Amines | Various primary and secondary amines | Substituted amine |

Crosslinking Reactions and Network Formation from Aziridine Moieties

The ring-opening reaction of aziridine rings can be utilized to form crosslinked polymer networks. researchgate.net This is typically achieved by reacting a polymer with pendant aziridine groups with a multifunctional crosslinking agent that contains nucleophilic groups capable of reacting with the aziridine ring. google.comepo.org

For instance, polymers with carboxylic acid functionality can be effectively crosslinked by polyfunctional aziridines. epo.orgmillstonedurbax.com The reaction between the carboxyl groups and the aziridine rings forms ester linkages, leading to the formation of a durable three-dimensional network. researchgate.netepo.org This crosslinking process can significantly improve the mechanical properties, chemical resistance, and thermal stability of the resulting material. researchgate.netresearchgate.net The crosslinking reaction can occur at room temperature and is often initiated upon drying or heating of the polymer-crosslinker mixture. epo.org

Functionalization Strategies Leveraging the Methoxyethoxyethyl Pendant Group

The primary route for functionalizing the methoxyethoxyethyl pendant group involves the cleavage of its ether linkages. This transformation can convert the relatively inert side chains into reactive moieties, such as hydroxyl groups, which can then be used for subsequent conjugation or chemical modification. A prominent reagent for this purpose is boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in cleaving ether bonds. gvsu.eduufp.ptnih.gov

The proposed mechanism for the demethylation of the terminal methoxy (B1213986) group, and potentially the cleavage of the internal ether linkage, by BBr₃ involves the formation of an ether-BBr₃ adduct. This is followed by a nucleophilic attack of a bromide ion on the methyl or ethyl group, leading to the cleavage of the carbon-oxygen bond. gvsu.edunih.gov While the reaction is well-established for small molecules, its application to a polymeric substrate like PMEEA requires careful optimization of reaction conditions to ensure efficient conversion without causing significant degradation of the polymer backbone.

Research Findings: A Hypothetical Case Study

To illustrate the potential of this functionalization strategy, we present a hypothetical study on the demethylation and partial de-ethoxylation of PMEEA using boron tribromide. In this notional research, PMEEA with a well-defined molecular weight and narrow polydispersity is subjected to varying concentrations of BBr₃ in an appropriate solvent, such as dichloromethane, at controlled temperatures. The resulting polymer is then characterized to determine the extent of ether cleavage and the nature of the newly formed functional groups.

Table 1: Hypothetical Reaction Conditions for the Functionalization of PMEEA

| Entry | PMEEA (g) | BBr₃ (equivalents per repeating unit) | Solvent (mL) | Temperature (°C) | Reaction Time (h) |

| 1 | 1.0 | 1.1 | Dichloromethane (20) | 0 to rt | 24 |

| 2 | 1.0 | 2.2 | Dichloromethane (20) | 0 to rt | 24 |

| 3 | 1.0 | 3.3 | Dichloromethane (20) | -20 to rt | 48 |

Note: This table presents hypothetical data for illustrative purposes.

The successful functionalization of PMEEA would be confirmed through various analytical techniques. For instance, ¹H NMR spectroscopy would show a decrease in the signal intensity corresponding to the methoxy protons and the appearance of new signals attributable to hydroxyl protons. FTIR spectroscopy would corroborate this by showing the emergence of a broad O-H stretching band.

Table 2: Hypothetical Characterization Data of Functionalized PMEEA

| Entry | Degree of Demethylation (%) | Degree of Side-Chain Cleavage (%) | Resulting Functional Groups |

| 1 | >95 | <10 | Primarily terminal hydroxyl groups |

| 2 | >95 | 20-30 | Terminal and internal hydroxyl groups |

| 3 | >95 | 40-50 | Significant presence of hydroxyl groups along the side chain |

Note: This table presents hypothetical data for illustrative purposes.

The data from such a study would demonstrate that the methoxyethoxyethyl pendant group can be effectively modified. By controlling the stoichiometry of the cleaving agent and the reaction conditions, it is possible to tune the degree of functionalization, from selective demethylation to more extensive cleavage of the oligo(ethylene glycol) chain. This would yield a family of PMEEA derivatives with varying hydrophilicity and a tunable density of reactive hydroxyl groups, opening up possibilities for further post-polymerization modifications, such as the attachment of bioactive molecules, crosslinking agents, or other functional moieties. This approach highlights the potential to significantly expand the macromolecular architectures and functional diversity of poly[this compound]-based materials.

Advanced Characterization Techniques for Poly 1 2 2 Methoxyethoxy Ethyl Aziridine

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods are fundamental in confirming the successful polymerization of the 1-(2-(2-Methoxyethoxy)ethyl)aziridine monomer and verifying the structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of PMEEA. The polymerization of the aziridine (B145994) monomer results in the opening of the three-membered ring, leading to a distinct change in the chemical environment of the protons and carbons, which is readily observable in the NMR spectra.

In the ¹H NMR spectrum of the polymer, the characteristic signals of the aziridine ring protons, which typically appear at lower chemical shifts, disappear. They are replaced by broader signals corresponding to the polymer backbone. The protons of the repeating unit in the PMEEA backbone typically resonate in the range of 2.5-3.0 ppm. The protons of the ethylene (B1197577) glycol side chain exhibit characteristic signals, with the methoxy (B1213986) group protons appearing as a singlet around 3.3 ppm and the methylene (B1212753) protons of the ethoxy groups appearing as multiplets in the region of 3.4-3.7 ppm.

The ¹³C NMR spectrum provides further confirmation of the polymer structure. The carbons of the polymer backbone appear at chemical shifts different from those of the aziridinium (B1262131) ring carbons in the monomer. The carbon atoms of the oligo(ethylene glycol) side chain also give rise to characteristic signals.

Representative ¹H NMR Data for Poly[this compound]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.65 - 3.50 | m | -O-CH₂ -CH₂ -O- |

| 3.50 - 3.40 | m | -N-CH₂ -CH₂ -O- |

| 3.30 | s | -O-CH₃ |

| 2.80 - 2.50 | br m | Polymer Backbone (-N-CH₂ -CH₂ -) |

Note: This is a representative table based on typical values for similar polyaziridines with oligo(ethylene glycol) side chains. Actual chemical shifts may vary depending on the solvent and polymer molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy is another vital technique for characterizing PMEEA. The most significant change observed upon polymerization is the disappearance of the absorption bands associated with the aziridine ring vibrations. The IR spectrum of PMEEA is dominated by strong absorption bands corresponding to the C-O-C stretching vibrations of the ether linkages in the oligo(ethylene glycol) side chains, typically observed in the region of 1100-1250 cm⁻¹. The C-N stretching vibrations of the polymer backbone are also present, usually in the range of 1000-1200 cm⁻¹. The absence of a sharp peak around 3300-3500 cm⁻¹ (related to N-H stretching) confirms the N-substituted nature of the polymer.

Key IR Absorption Bands for Poly[this compound]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920, 2850 | Strong | C-H stretching |

| 1450 | Medium | C-H bending |

| 1250 - 1050 | Strong, Broad | C-O-C stretching (ether) |

| 1150 - 1000 | Medium | C-N stretching |

Note: This is a representative table based on typical values for similar polymers. Specific peak positions and intensities can be influenced by the physical state of the sample (e.g., thin film, KBr pellet).

Chromatographic Methods for Polymer Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and polydispersity index (PDI) of PMEEA.

GPC separates polymer chains based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils can penetrate the pores to varying extents and therefore have longer elution times.

A conventional GPC setup for PMEEA analysis typically uses an organic eluent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with the addition of a salt like lithium bromide (LiBr) to suppress any potential interactions between the polymer and the column packing material. The system is calibrated using polymer standards of known molecular weight, commonly polystyrene or poly(methyl methacrylate). The output is a chromatogram showing the distribution of molecular weights in the sample. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) can be calculated. A lower PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for specific applications.

Typical GPC Parameters for Poly[this compound] Analysis

| Parameter | Value |

| Instrument | Gel Permeation Chromatograph |

| Columns | Polystyrene-divinylbenzene (PS-DVB) based |

| Mobile Phase | Tetrahydrofuran (THF) with 0.1% LiBr |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detector | Refractive Index (RI) Detector |

| Calibration | Polystyrene standards |

Note: These are representative parameters. The optimal conditions may vary depending on the specific GPC system and the molecular weight range of the polymer.

Morphological Characterization of Polymer Architectures and Assemblies

The amphiphilic nature of PMEEA, with its hydrophilic oligo(ethylene glycol) side chains and more hydrophobic polyaziridine backbone, allows it to self-assemble into various ordered structures in aqueous environments. The characterization of these morphologies is essential for applications in areas such as drug delivery and nanotechnology.

Self-Assembly into Micelles: In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), PMEEA chains are expected to self-assemble into micelles. These micelles would typically have a core-shell structure, with the hydrophobic polyaziridine backbones forming the core and the hydrophilic oligo(ethylene glycol) side chains forming the outer corona, which interfaces with the surrounding water.

Characterization Techniques:

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic size (diameter) and size distribution of the self-assembled micelles in solution. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can provide information on the average particle size and the polydispersity of the micellar population.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): TEM and SEM are powerful imaging techniques that provide direct visualization of the morphology of the polymer assemblies. For TEM analysis, a dilute solution of the micelles is typically cast onto a support grid and stained with a negative staining agent to enhance contrast. SEM can be used to visualize the surface topography of dried polymer assemblies. These techniques can reveal the shape (e.g., spherical, worm-like) and size of the micelles.

Atomic Force Microscopy (AFM): AFM can be used to image the surface of self-assembled structures in both air and liquid environments. It provides three-dimensional topographical information and can be used to determine the size and shape of the micelles adsorbed onto a substrate.

The specific morphology of the self-assembled structures can be influenced by various factors, including the polymer's molecular weight, the block lengths of the hydrophobic and hydrophilic segments (if it is a block copolymer), the polymer concentration, the temperature, and the ionic strength of the solution.

Theoretical and Computational Chemistry of 1 2 2 Methoxyethoxy Ethyl Aziridine and Its Polymer Derivatives

Density Functional Theory (DFT) Studies on Monomer Reactivity and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. In the case of 1-(2-(2-methoxyethoxy)ethyl)aziridine, DFT calculations offer a detailed picture of how the ether-containing substituent influences the characteristics of the strained aziridine (B145994) ring.

The electronic properties of the monomer are key to understanding its polymerization behavior. The nitrogen atom in the aziridine ring possesses a lone pair of electrons, making it a nucleophilic center. The attached 2-(2-methoxyethoxy)ethyl group, with its electron-donating ether linkages, is expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aziridine. DFT calculations can quantify this effect through the analysis of molecular orbitals and charge distributions. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom, consistent with its role as the center of nucleophilic attack. The energy of the HOMO is a measure of the molecule's electron-donating ability; a higher HOMO energy indicates greater reactivity as a nucleophile. Conversely, the LUMO is associated with the molecule's ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com

Table 1: Calculated Electronic Properties of Aziridine Derivatives from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aziridine (unsubstituted) | -5.8 | 2.5 | 8.3 | 1.9 |

| 1-Ethylaziridine | -5.6 | 2.6 | 8.2 | 2.1 |

| 1-(2-Methoxyethyl)aziridine | -5.5 | 2.7 | 8.2 | 2.4 |

| This compound | -5.4 | 2.8 | 8.2 | 2.7 |

Note: The values for this compound are extrapolated based on trends observed for similar substituted aziridines and are presented for illustrative purposes.

The data in Table 1 suggests that the increasing length and electron-donating character of the substituent on the nitrogen atom lead to a slight increase in the HOMO energy, consistent with enhanced nucleophilicity. The dipole moment also increases with the size of the substituent, reflecting a more pronounced charge separation within the molecule. This polarity can influence its solubility and interactions with other polar molecules and surfaces.

Molecular Dynamics Simulations of Polymer Chain Conformation and Dynamics

Table 2: Comparison of Simulated Conformational Properties of Different Polymer Chains in Solution

| Polymer | Monomer Molecular Weight ( g/mol ) | Radius of Gyration (Rg) (nm) for a 100-mer chain | Persistence Length (nm) |

| Linear Polyethyleneimine (L-PEI) | 43.07 | 1.5 | 0.8 |

| Poly(ethylene glycol) (PEG) | 44.05 | 1.8 | 0.4 |

| Poly(this compound) | 159.22 | 2.2 | 0.6 |

Note: The values for Poly(this compound) are estimated based on its chemical structure and comparisons with polymers of similar flexibility and are for illustrative purposes.

The illustrative data in Table 2 highlights that the larger and more flexible side chains of poly(this compound) are predicted to result in a larger radius of gyration, indicating a more expanded coil in solution compared to L-PEI and even PEG. The persistence length, a measure of the chain's stiffness, is expected to be intermediate, reflecting the influence of the flexible side chains on the polymer backbone.

Mechanistic Pathways of Polymerization Initiation and Propagation

The polymerization of this compound typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. Computational studies, particularly those using DFT, can be employed to investigate the detailed mechanistic pathways of the initiation, propagation, and termination steps of this process. researchgate.net

Initiation: The polymerization is typically initiated by an electrophilic species, such as a proton (H+) from an acid or a Lewis acid. researchgate.net The initiator attacks the lone pair of electrons on the nitrogen atom of the aziridine ring, leading to the formation of a highly strained aziridinium (B1262131) cation. researchgate.net The presence of the electron-donating 2-(2-methoxyethoxy)ethyl group is expected to facilitate this step by increasing the basicity of the nitrogen atom. nih.gov

Propagation: The propagation step involves the nucleophilic attack of a neutral monomer molecule on one of the carbon atoms of the aziridinium cation. researchgate.net This attack leads to the opening of the three-membered ring and the formation of a new, larger cation. This process repeats, leading to the growth of the polymer chain. DFT calculations can be used to determine the transition state structures and activation energies for the ring-opening reaction. The regioselectivity of the monomer attack (i.e., which carbon of the aziridinium ring is attacked) can also be investigated, although for a symmetrically substituted aziridine like this, the two carbons are equivalent. researchgate.net

Table 3: Calculated Activation Energies for the Cationic Ring-Opening Polymerization of Aziridines

| Reaction Step | Reactants | Product | Activation Energy (kcal/mol) |

| Initiation | Aziridine + H+ | Aziridinium cation | ~2-5 |

| Propagation | Aziridinium cation + Aziridine | Dimer cation | ~15-20 |

| Propagation (with ether substituent) | Substituted Aziridinium cation + Substituted Aziridine | Dimer cation | ~12-18 |

Note: The values are representative and based on DFT studies of aziridine polymerization. The lower activation energy for the propagation step with an ether substituent is a hypothesized trend based on electronic effects.

The illustrative data in Table 3 suggests that the initiation step is generally fast with a low activation barrier. The propagation step has a higher activation energy, making it the rate-determining step of the polymerization. The presence of the electron-donating ether substituent on the nitrogen is hypothesized to slightly lower the activation energy for propagation by stabilizing the positive charge that develops on the nitrogen atom in the transition state.

Emerging Research Frontiers in 1 2 2 Methoxyethoxy Ethyl Aziridine Polymer Chemistry

Development of Novel Initiators and Catalysts for Controlled Polymerization

The polymerization of N-substituted aziridines typically proceeds via cationic ring-opening polymerization (CROP). acs.org However, achieving a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, is a significant challenge. A living polymerization is crucial for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Research into the polymerization of structurally similar monomers, particularly N-sulfonyl-activated aziridines, has paved the way for controlled synthesis via anionic ring-opening polymerization (AROP). osti.gov This method, however, requires strong electron-withdrawing groups on the nitrogen atom, which are not present in 1-(2-(2-methoxyethoxy)ethyl)aziridine. Therefore, the development of novel initiators and catalysts for a controlled CROP of this monomer is a key research frontier.

Recent advancements in the CROP of 2-oxazolines, which are isomeric to N-acylated aziridines, have highlighted the potential of various initiators, including alkyl tosylates and triflates. tue.nl These initiators could potentially be applied to the polymerization of this compound to achieve better control over the polymerization process.

Furthermore, organocatalysis has emerged as a powerful tool for the ring-opening polymerization of various cyclic monomers. For instance, phosphazene bases have been successfully employed for the sequential ROP of N-sulfonyl aziridines with cyclic esters and epoxides. rsc.org The exploration of these and other organocatalysts for the polymerization of this compound could lead to metal-free and more versatile synthetic routes.

The table below summarizes initiator systems used for the polymerization of related heterocyclic monomers, suggesting potential candidates for this compound.

| Initiator/Catalyst System | Monomer Type | Polymerization Mechanism | Potential for Control | Reference |

| Alkyl Tosylates/Triflates | 2-Oxazolines | Cationic Ring-Opening Polymerization | Good | tue.nl |

| Phosphazene Bases (e.g., t-Bu-P2, t-Bu-P4) | N-Sulfonyl Aziridines | Anionic Ring-Opening Polymerization | Excellent | rsc.org |

| Diphenyl Iodonium Hexafluorophosphate (DPI) | Cyclic Siloxanes | Photoinitiated Cationic ROP | Moderate | nih.gov |

| Tetrabutylammonium Fluoride (TBAF) | N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine | Anionic Ring-Opening Polymerization | Excellent | osti.gov |

Precision Polymer Synthesis for Defined Architectures and Functions

A primary goal in modern polymer chemistry is the creation of polymers with well-defined architectures, as the three-dimensional structure of a polymer dictates its macroscopic properties and functions. For poly(this compound), the oligo(ethylene glycol) side chains are expected to confer thermoresponsive behavior, specifically a lower critical solution temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble in water upon heating. nih.govnih.gov The precise temperature of this transition can be tuned by controlling the polymer's architecture.

The ability to synthesize complex architectures such as star-shaped polymers and graft copolymers is highly desirable. Research on N-sulfonyl-activated aziridines has demonstrated the synthesis of three-armed star-shaped polymers, which exhibited improved solubility compared to their linear counterparts. osti.gov This suggests that similar star architectures of poly(this compound) could be achieved if a living polymerization is established, potentially leading to materials with unique solution properties and self-assembly behaviors.

The function of the resulting polymer is intrinsically linked to its structure. The presence of the methoxyethoxyethyl side chains can lead to stimuli-responsive materials. For instance, polymers with similar side chains, such as poly(2-(methoxyethoxy)ethyl methacrylate) (PMEO₂MA), exhibit an LCST around 26 °C. nih.gov This property is highly sought after for biomedical applications, such as in drug delivery systems where a temperature change can trigger the release of a therapeutic agent.

The table below outlines potential polymer architectures for poly(this compound) and their associated functions, based on findings for analogous polymer systems.

| Polymer Architecture | Potential Function | Analogous System | Reference |

| Linear Homopolymer | Thermoresponsive Material (LCST) | Poly(2-(methoxyethoxy)ethyl methacrylate) | nih.gov |

| Star-Shaped Polymer | Altered Solution Viscosity, Improved Solubility | Star-shaped poly(N-sulfonyl aziridine)s | osti.gov |

| Graft Copolymer | Enhanced Stimuli-Responsiveness | Cationic graft copolymers with PMeO₂MA side chains | nih.gov |

Integration with Other Monomer Systems for Advanced Copolymer Materials

The combination of different monomer units into a single polymer chain to form copolymers is a powerful strategy for creating materials with a broad range of properties. The integration of this compound with other monomer systems is a promising frontier for developing advanced materials that synergistically combine the properties of each component.

Block copolymers, which consist of long sequences of different monomers, are of particular interest. The synthesis of block copolymers containing polysulfonamides has been achieved through sequential anionic ring-opening polymerization. osti.gov For example, a block copolymer of two different N-sulfonyl-activated aziridines, p(pTs-MeAz)-b-p(SES-MeAz), was successfully prepared. osti.gov This demonstrates the feasibility of creating well-defined block copolymers from aziridine (B145994) monomers.

A potential strategy for creating block copolymers with this compound would be to combine it with a hydrophobic monomer, such as styrene (B11656) or a biodegradable polyester (B1180765) like poly(ε-caprolactone). This could lead to amphiphilic block copolymers that self-assemble in water to form micelles or vesicles, which are useful for encapsulation and delivery applications. The synthesis of polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been achieved through a combination of sequential anionic polymerization and atom transfer radical polymerization (ATRP), highlighting a viable route for such materials. nih.gov

The table below presents examples of copolymer systems synthesized from related monomers, illustrating the potential for creating advanced materials by integrating this compound.

| Copolymer Type | Monomer Combination Example | Resulting Properties | Reference |

| Block Copolymer | N-para-tosyl-2-methyl-aziridine and N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine | Well-defined block structure with potential for selective deprotection | osti.gov |

| Block Copolymer | Polystyrene and 2-(methoxyethoxy)ethyl methacrylate | Amphiphilic, thermoresponsive, phase-separated material | nih.gov |

| Block Copolymer | Poly(ε-caprolactone) and N-sulfonyl aziridine | Biodegradable and functional block copolymer | rsc.org |

| Gradient Copolymer | 2-n-propyl-2-oxazine and methoxycarbonylethyl-2-oxazoline | Thermoresponsive polymer-antibiotic conjugate with drug depot properties | nih.gov |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-(2-methoxyethoxy)ethyl)aziridine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, a two-step process may include:

Alkylation of aziridine : React aziridine with 2-(2-methoxyethoxy)ethyl bromide under inert conditions (e.g., N₂ atmosphere) using a base like NaH or K₂CO₃ in anhydrous THF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Critical parameters :

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aziridine protons : Distinct triplet at δ 1.2–1.5 ppm (C-H of the strained ring).

- Methoxyethoxy chain : Peaks at δ 3.3–3.7 ppm (OCH₃ and OCH₂CH₂O).

- IR Spectroscopy : Stretching vibrations for C-N (aziridine) at ~930 cm⁻¹ and ether C-O at ~1100 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 174 for C₇H₁₅NO₂).

- Purity : Use HPLC with a polar stationary phase (C18 column) and UV detection at 210 nm to assess impurities .

Q. What safety precautions are critical when handling aziridine derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.

- Storage : Store under nitrogen at 2–8°C in airtight containers to prevent polymerization.

- Spill Management : Neutralize spills with 10% acetic acid solution before disposal.

- Toxicity Mitigation : Monitor for acute toxicity (respiratory irritation, skin burns) and use emergency eyewash/shower stations if exposed .

Advanced Research Questions

Q. How does the aziridine ring strain influence reactivity in nucleophilic ring-opening reactions?

Methodological Answer: The 60° bond angle of the aziridine ring creates high ring strain, making it prone to nucleophilic attack. Key strategies to control reactivity:

- Electrophilic Activation : Use Lewis acids (e.g., BF₃·OEt₂) to polarize the C-N bond, enhancing regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for ring-opening.

- Steric Shielding : Introduce bulky substituents (e.g., 2-methoxyethoxy groups) to direct nucleophiles to less hindered positions.

Example: Ring-opening with Grignard reagents (RMgX) yields β-amino alcohols, with regiochemistry validated by NOESY NMR .

Q. What computational methods predict regioselectivity in cycloaddition reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (B3LYP/6-31G* level) to identify favored pathways. For example, [3+2] cycloadditions with nitriles show lower activation energy for attack at the less substituted aziridine carbon.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction trajectories.

- Validation : Compare computational predictions with experimental LC-MS data to refine models .

Q. How can contradictory literature data on catalytic efficiency in asymmetric synthesis be resolved?

Methodological Answer:

- Systematic Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent). For example, screen chiral catalysts (e.g., BINOL-derived phosphoric acids) at 0.5–10 mol% in THF/toluene mixtures.

- Data Reconciliation : Apply multivariate regression to identify dominant factors (e.g., solvent polarity accounts for 60% variance in enantiomeric excess).

- Cross-Validation : Reproduce conflicting studies under standardized conditions (e.g., fixed substrate ratio, inert atmosphere) to isolate variables .

Q. What role does the methoxyethoxy group play in stabilizing intermediates during synthesis?

Methodological Answer: The 2-methoxyethoxy side chain:

- Solubility Enhancement : Improves solubility in polar solvents (e.g., DMSO), facilitating homogeneous reaction conditions.

- Chelation Effects : Coordinates with metal catalysts (e.g., Pd in cross-coupling reactions), stabilizing transition states.

- Steric Effects : The ethylene glycol moiety reduces aggregation in ionic intermediates, as observed in ionic liquid syntheses .

Q. How are stereochemical outcomes controlled in aziridine functionalization?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-1-phenylethyl groups to induce asymmetry during ring-opening.

- Catalytic Asymmetric Synthesis : Employ Cu(I)-BOX complexes for enantioselective additions (e.g., up to 95% ee in thiol-aziridine couplings).

- Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate desired enantiomers early in the reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.